Direct Red 17 free acid
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Overview
Description
Direct Red 17 free acid, also known as 1-naphthalenesulfonic acid, 4-amino-3-(2-(4’-(2-(2-hydroxy-8-sulfo-1-naphthalenyl)diazenyl)(1,1’-biphenyl)-4-yl)diazenyl)-, is a synthetic azo dye. It is widely used in the textile industry for dyeing cotton and other cellulosic fibers. This compound is known for its vibrant red color and excellent dyeing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Direct Red 17 free acid typically involves the diazotization of 4-amino-1-naphthalenesulfonic acid, followed by coupling with 2-hydroxy-8-sulfonic acid-1-naphthol. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves:
Diazotization: 4-amino-1-naphthalenesulfonic acid is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-8-sulfonic acid-1-naphthol in an alkaline medium to form the final azo dye.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The azo group in this compound can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed:
Oxidation Products: Various carboxylic acids and quinones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Derivatives with different functional groups replacing the sulfonic acid groups.
Scientific Research Applications
Direct Red 17 free acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the study of azo dye chemistry.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
Mechanism of Action
The mechanism of action of Direct Red 17 free acid involves its ability to form strong interactions with various substrates. The azo group in the compound can participate in electron transfer reactions, while the sulfonic acid groups enhance its solubility in water. The dye binds to fibers through hydrogen bonding and van der Waals forces, resulting in a strong and stable coloration.
Comparison with Similar Compounds
Direct Red 28: Another azo dye with similar applications but different molecular structure.
Direct Red 80: Known for its use in dyeing wool and silk.
Direct Red 81: Used in the textile industry for dyeing cotton and other cellulosic fibers.
Uniqueness: Direct Red 17 free acid is unique due to its specific molecular structure, which provides excellent dyeing properties and stability. Its ability to form strong interactions with various substrates makes it a preferred choice in many industrial applications.
Properties
CAS No. |
25188-32-3 |
---|---|
Molecular Formula |
C32H23N5O7S2 |
Molecular Weight |
653.7 g/mol |
IUPAC Name |
4-amino-3-[[4-[4-[(2-hydroxy-8-sulfonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C32H23N5O7S2/c33-31-25-6-2-1-5-24(25)29(46(42,43)44)18-26(31)36-34-22-13-8-19(9-14-22)20-10-15-23(16-11-20)35-37-32-27(38)17-12-21-4-3-7-28(30(21)32)45(39,40)41/h1-18,38H,33H2,(H,39,40,41)(H,42,43,44) |
InChI Key |
XHUNMFDADWPPFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C=CC6=C5C(=CC=C6)S(=O)(=O)O)O)S(=O)(=O)O |
Origin of Product |
United States |
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